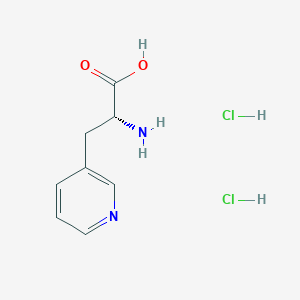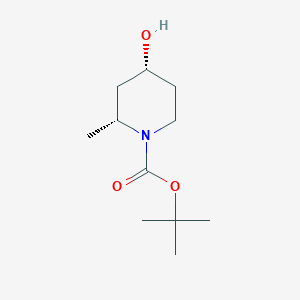
1-Methylpiperazine-2,6-dione
Vue d'ensemble
Description
1-Methylpiperazine-2,6-dione is a useful research compound. Its molecular formula is C5H8N2O2 and its molecular weight is 128.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Diastereoselective Alkylation
- Synthesis of Amino Acids : The diastereoselective alkylation of 3-methylpiperazine-2,5-dione derivatives provides a method to synthesize both (S)- and (R)-alanine. This synthesis involves treatment with LHDMS followed by alkylation with methyl iodide and cleavage of the heterocyclic ring, with the configuration determined via NMR spectroscopy and conformational analysis (Orena et al., 1992).
Chiral Solvating Agents
- NMR Spectroscopy Applications : Certain derivatives of 1-Methylpiperazine-2,6-dione, such as (S)-N-Benzyl-3(6)-methylpiperazine-2,5-diones, have been identified as effective chiral solvating agents in NMR spectroscopy for determining enantiomer composition of various compounds (Malavašič et al., 2008).
Synthesis of Heterocyclic Compounds
- Derivative Synthesis : Studies have focused on the synthesis of various derivatives like Benzo[c]cyclohepta[1,2-b]thiophene and Thieno[3,2-c]-benzazepine from 4-methylpiperazin-1-yl compounds. These syntheses contribute to the development of new heterocyclic compounds with potential applications in material science and pharmacology (Kohara et al., 2002).
Anticonvulsant Properties
- Pharmacological Potential : Compounds derived from N-(4-methylpiperazin-1-yl) and N-[3-(4-methylpiperazin-1-yl)propyl] have shown anticonvulsant activity in tests, indicating their potential use in treating seizures. This research informs the development of new anticonvulsant drugs (Obniska et al., 2005).
Spectroscopic Properties
- Spectroscopic Analysis : The study of 1-hydroxypiperazine-2,5-diones derived from Boc-L-amino acids provides valuable insights into the spectroscopic properties of these compounds, relevant to both chemical analysis and potential pharmaceutical applications (Akiyama et al., 1989).
Condensation Reactions
- Synthesis of Complex Molecules : The condensation of 1,4-diacetylpiperazine-2,5-dione with aldehydes has been used to synthesize complex molecules like albonoursin and unsymmetrical 3,6-diarylidenepiperazine-2,5-diones, demonstrating the versatility of this compound in organic synthesis (Gallina & Liberatori, 1974).
Geometrical Isomerism and Tautomerism
- Chemical Properties Study : Research into 3-arylidene-6-methyl-piperazine-2,5-diones shows how aromatic aldehydes can lead to mono-N-acetyl derivatives, highlighting the compound's isomerism and tautomerism properties (Blake & Sammes, 1970).
Mécanisme D'action
Target of Action
This compound is a derivative of piperazine, a class of organic compounds that have been used in various pharmaceutical applications
Mode of Action
Piperazine derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions of 1-Methylpiperazine-2,6-dione with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Piperazine derivatives have been reported to be involved in various biochemical reactions , but the specific pathways influenced by this compound remain to be elucidated.
Result of Action
As a derivative of piperazine, it may share some of the biological activities associated with this class of compounds . .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
1-Methylpiperazine-2,6-dione plays a crucial role in biochemical reactions, particularly in enzyme interactions. It has been observed to interact with enzymes such as topoisomerase II, which is involved in DNA replication and repair . The compound acts as an inhibitor, binding to the enzyme and preventing its normal function. This interaction can lead to changes in DNA topology and affect cellular processes dependent on DNA replication.
Cellular Effects
The effects of this compound on cells are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of topoisomerase II by this compound can lead to the accumulation of DNA damage, triggering cell cycle arrest and apoptosis . Additionally, this compound can affect the expression of genes involved in cell proliferation and survival, further impacting cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. Its inhibition of topoisomerase II involves the formation of a stable complex with the enzyme, preventing it from catalyzing the unwinding of DNA . This inhibition can lead to the accumulation of DNA breaks and ultimately cell death. Furthermore, this compound may also interact with other proteins and enzymes, modulating their activity and contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but its degradation can occur under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of topoisomerase II, resulting in persistent DNA damage and altered cellular functions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit topoisomerase II without causing significant toxicity . At higher doses, toxic effects such as cardiotoxicity and hepatotoxicity have been observed . These adverse effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a key role in its metabolism, converting it into more water-soluble forms for excretion . The compound’s metabolism can affect its bioavailability and overall pharmacokinetics.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes and may be actively transported by specific transporters . The compound’s distribution is influenced by its interactions with binding proteins, which can affect its localization and accumulation in different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been found to localize primarily in the nucleus, where it interacts with topoisomerase II and other nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments within the cell .
Propriétés
IUPAC Name |
1-methylpiperazine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-7-4(8)2-6-3-5(7)9/h6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAEXPJQUWCGDGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CNCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602998 | |
| Record name | 1-Methylpiperazine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62828-00-6 | |
| Record name | 1-Methylpiperazine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper highlights that even slight modifications to the dexrazoxane structure, like methylation to form 1-methylpiperazine-2,6-dione, abolish its cardioprotective effects. What is the proposed mechanism behind this loss of activity?
A1: The research suggests that the loss of cardioprotective activity observed with this compound and a closely related derivative is linked to their reduced ability to inhibit and deplete topoisomerase IIβ (Top2B) []. This is a significant finding as it challenges the prevailing hypothesis that metal chelation is the primary mechanism of cardioprotection by dexrazoxane and its analogs. While the studied derivatives retained metal-chelating properties comparable to dexrazoxane, their inability to effectively target Top2B correlated with the complete loss of their cardioprotective effects both in vitro and in vivo []. This points to Top2B as a potentially crucial target for effective protection against anthracycline-induced cardiotoxicity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2,7-Diazaspiro[4.5]decane](/img/structure/B1320739.png)



